Cas no 118762-02-0 (N-Methyl-1-phenyl-1-(p-tolyl)methanamine)

N-Methyl-1-phenyl-1-(p-tolyl)methanamine is a tertiary amine compound featuring a methyl group and aromatic phenyl and p-tolyl substituents. Its molecular structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits stability under standard conditions and demonstrates potential utility in the development of ligands, catalysts, and bioactive molecules. Its distinct substitution pattern allows for selective functionalization, enabling tailored modifications for specific applications. The presence of both phenyl and p-tolyl groups enhances its versatility in cross-coupling reactions and as a building block for complex molecular architectures.
N-Methyl-1-phenyl-1-(p-tolyl)methanamine structure
118762-02-0 structure
Product name:N-Methyl-1-phenyl-1-(p-tolyl)methanamine
CAS No:118762-02-0
MF:C15H17N
MW:211.30218
CID:190745
PubChem ID:3857670

N-Methyl-1-phenyl-1-(p-tolyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-phenyl-1-(p-tolyl)methanamine
    • methyl-(4-methyl-benzhydryl)-amine
    • methyl-[(S)-(4-methylphenyl)-phenyl-methyl]azanium
    • N-METHYL-N-[(4-METHYLPHENYL)(PHENYL)METHYL]AMINE
    • (R)-N-methyl(4-methylphenyl)phenylmethanaminium
    • (S)-N-methyl(4-methylphenyl)phenylmethanaminium
    • Benzenemethanamine, N,4-dimethyl-alpha-phenyl-
    • N-Methyl-1-(4-methylphenyl)-1-phenylmethanamine
    • METHYL[(4-METHYLPHENYL)(PHENYL)METHYL]AMINE
    • 118762-02-0
    • CS-0281185
    • EN300-07499
    • AKOS017268095
    • Benzenemethanamine,N,4-dimethyl-alpha-phenyl-
    • AKOS000122483
    • Inchi: InChI=1S/C15H17N/c1-12-8-10-14(11-9-12)15(16-2)13-6-4-3-5-7-13/h3-11,15-16H,1-2H3
    • InChI Key: OQMBBIMCXKNXGO-UHFFFAOYSA-N
    • SMILES: CNC(C1C=CC=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 211.136099547g/mol
  • Monoisotopic Mass: 211.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

N-Methyl-1-phenyl-1-(p-tolyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-250mg
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
250mg
¥15678.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-500mg
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
500mg
¥18867.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-2.5g
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
2.5g
¥33415.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-50mg
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
50mg
¥15422.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-1g
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
1g
¥15698.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351855-100mg
n-Methyl-1-phenyl-1-(p-tolyl)methanamine
118762-02-0 98%
100mg
¥14976.00 2024-08-09

Additional information on N-Methyl-1-phenyl-1-(p-tolyl)methanamine

N-Methyl-1-phenyl-1-(p-tolyl)methanamine: A Comprehensive Overview

N-Methyl-1-phenyl-1-(p-tolyl)methanamine, also known by its CAS number 118762-02-0, is a versatile organic compound with significant applications in various fields. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and catalysis. The molecule consists of a methanamine backbone with two aromatic substituents: a phenyl group and a p-tolyl group, along with a methyl group attached to the nitrogen atom. This combination of functional groups imparts the compound with distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of N-Methyl-1-phenyl-1-(p-tolyl)methanamine in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The compound's ability to form stable complexes with metal ions has also made it a valuable component in coordination chemistry and catalysis.

The synthesis of N-Methyl-1-phenyl-1-(p-tolyl)methanamine typically involves a multi-step process, including nucleophilic substitution and condensation reactions. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, ensuring higher yields and better purity. These advancements have made the compound more accessible for large-scale applications.

In terms of physical properties, N-Methyl-1-phenyl-1-(p-tolyl)methanamine exhibits a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for various laboratory and industrial processes. The compound's stability under different environmental conditions has also been thoroughly investigated, ensuring its safe handling and storage.

The application of N-Methyl-1-phenyl-1-(p-tolyl)methanamine extends beyond traditional chemical synthesis. Recent research has demonstrated its potential as a precursor in the development of advanced materials, including polymers and nanoparticles. Its ability to act as a template for self-assembling structures has opened new avenues in nanotechnology and materials science.

In conclusion, N-Methyl-1-phenyl-1-(p-tolyl)methanamine, with its CAS number 118762-02-0, stands out as a critical compound in modern chemistry. Its unique structure, coupled with recent advancements in synthesis and application, positions it as a key player in various scientific domains. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.

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